GSK2292767

描述

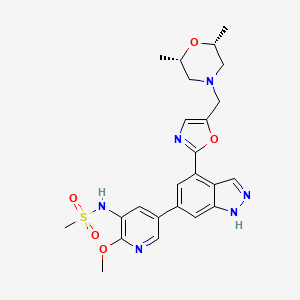

Structure

3D Structure

属性

IUPAC Name |

N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUPPCTVKHDVIQ-GASCZTMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254036-66-2 |

Source

|

| Record name | GSK-2292767 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2292767 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GSK2292767 in Leukocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling node predominantly expressed in leukocytes.[1][2] This targeted action makes this compound a significant modulator of immune cell function, with therapeutic potential in inflammatory and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound in leukocytes, detailing its molecular interactions, downstream signaling effects, and impact on various immune cell functions. Quantitative data are summarized, and conceptual diagrams of key pathways and experimental workflows are provided.

Introduction: The Role of PI3Kδ in Leukocyte Signaling

The class IA phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling. The PI3Kδ isoform is highly enriched in leukocytes, making it a prime therapeutic target for modulating the immune system while potentially minimizing off-target effects in other tissues.[2][5] Upon activation by various cell surface receptors, including B-cell receptors, T-cell receptors, and cytokine receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits downstream effectors containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, initiating a cascade of signaling events that regulate a wide array of leukocyte functions. These functions include proliferation, differentiation, survival, migration, and effector functions like cytokine release and antibody production.[5]

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the PI3Kδ isoform. This selectivity is crucial for a favorable therapeutic window, minimizing the side effects associated with the inhibition of other PI3K isoforms that are more ubiquitously expressed and involved in essential cellular processes like glucose metabolism (PI3Kα and PI3Kβ).

Quantitative Data on Potency and Selectivity

The following table summarizes the key quantitative metrics for this compound's inhibitory activity.

| Parameter | Value | Species/System | Reference |

| pIC50 for PI3Kδ | 10.1 | In vitro enzymatic assay | [1][2] |

| Selectivity over other PI3K isoforms | >500-fold | In vitro enzymatic assays | [1] |

| Selectivity over other kinases | >100-fold | Kinase panel screening | [4] |

| pIC50 for IFNγ production inhibition | 8.7 | Human lung parenchyma assay | [4] |

| pIC50 for IL-2 production inhibition | 8.5 | Human lung parenchyma assay | [4] |

| ED50 for eosinophil recruitment inhibition | 35 µg/kg | Brown Norway rat acute OVA model | [1][4] |

Mechanism of Action in Leukocyte Subsets

By inhibiting PI3Kδ, this compound effectively dampens the PIP3-mediated signaling cascade in various leukocyte populations, leading to a broad range of anti-inflammatory effects.

B-Lymphocytes

PI3Kδ is critical for B-cell development, activation, and function.[5] Inhibition by this compound is expected to attenuate B-cell receptor (BCR) signaling, thereby reducing B-cell proliferation, differentiation into plasma cells, and antibody production. This makes it a potential therapeutic for antibody-mediated autoimmune diseases.

T-Lymphocytes

In T-cells, PI3Kδ signaling downstream of the T-cell receptor (TCR) and co-stimulatory molecules is essential for their activation, proliferation, and differentiation into effector T-cell subsets (e.g., Th1, Th2, Th17).[5] this compound has been shown to inhibit the production of T-cell-derived cytokines such as IFNγ and IL-2 in human lung tissue.[4] This suggests that this compound can modulate T-cell-mediated immune responses.

Myeloid Cells (Neutrophils, Eosinophils, Macrophages, and Mast Cells)

PI3Kδ plays a significant role in the function of various myeloid cells.[5]

-

Neutrophils: PI3Kδ is involved in neutrophil migration, adhesion, and the oxidative burst.[5]

-

Eosinophils: this compound has demonstrated efficacy in reducing eosinophil recruitment in a rat model of Th2-driven lung inflammation, a key feature of asthma.[1][2][4]

-

Mast Cells: PI3Kδ is implicated in mast cell maturation and degranulation, a critical process in allergic responses.[5]

-

Macrophages: PI3Kδ signaling is involved in immune complex-mediated macrophage activation.[5]

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. Phosphoinositide 3-kinase delta (PI3Kδ) in leukocyte signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The PI3K Delta Signaling Pathway and GSK2292767: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway and the selective inhibitor GSK2292767. This document details the core mechanism of the PI3Kδ pathway, its crucial role in the immune system, and the pharmacological profile of this compound, a potent and selective inhibitor developed for respiratory diseases.[1][2] The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development applications.

The PI3K Delta Signaling Pathway: A Core Component of Immune Cell Function

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling.[3] The class I PI3K delta (PI3Kδ) isoform is predominantly expressed in leukocytes, including B cells, T cells, neutrophils, and mast cells, making it a key regulator of the immune system.[4][5]

Upon activation by various cell surface receptors, such as B-cell receptors (BCR), T-cell receptors (TCR), and cytokine receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[7] The activation of Akt triggers a cascade of downstream signaling events that regulate essential cellular processes in immune cells, including:

-

Cell Growth and Proliferation: Crucial for the clonal expansion of lymphocytes upon antigen recognition.[6]

-

Cell Survival: Promotes cell survival by inhibiting apoptosis.[3]

-

Differentiation and Activation: Governs the maturation and functional activation of various immune cell types.[6]

-

Cytokine Production: Regulates the secretion of inflammatory mediators.[4]

Dysregulation of the PI3Kδ signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as in hematological malignancies.[4][6] This has made PI3Kδ an attractive therapeutic target for the development of selective inhibitors.

Caption: The PI3K Delta Signaling Pathway.

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound is a novel, potent, and highly selective inhibitor of PI3Kδ.[1][8] It was developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) via inhalation.[1][2]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the PI3Kδ catalytic subunit (p110δ). By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the activation of Akt and its downstream effectors, ultimately modulating the inflammatory response driven by immune cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic/pharmacodynamic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| PI3Kδ Potency (pIC50) | 10.1 | [8] |

| Selectivity vs. other PI3K isoforms | >500-fold | [9] |

| Selectivity vs. other kinases | >100-fold | [1] |

| IFNγ Production Inhibition (pIC50) | 8.7 | [1] |

| IL-2 Production Inhibition (pIC50) | 8.5 | [1] |

Table 2: Preclinical Pharmacokinetics of this compound in Rats

| Parameter | Value | Reference |

| Clearance | 50 mL/min/kg | [1] |

| Oral Bioavailability (F) | < 2% | [1][8] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Lung Inflammation

| Parameter | Value | Reference |

| Eosinophil Recruitment Inhibition (ED50) | 35 µg/kg | [8] |

| Eosinophilia Reduction in Murine PD Model | 63% | [10][11] |

Table 4: Clinical Pharmacokinetics and Pharmacodynamics of GSK2292767A (Inhaled)

| Parameter | Finding | Reference |

| Plasma Exposure | Linear increase with dose | [10][11] |

| Accumulation (14-day repeat dosing) | Marginal | [10][11] |

| PIP3 Reduction in Sputum (3h post-dose) | 27% (90% CI: 15%, 37%) | [10][11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PI3Kδ inhibitors like this compound.

PI3Kδ Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of PI3Kδ by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant PI3Kδ (p110δ/p85α) enzyme

-

PIP2 substrate

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Reagent Preparation: Prepare PI3K Reaction Buffer, ATP, and PIP2 substrate according to the manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

-

Kinase Reaction:

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete unused ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kδ activity. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a PI3Kδ Kinase Activity Assay.

Phospho-Akt (p-Akt) Western Blot Assay

This assay is used to assess the inhibition of the PI3Kδ pathway in a cellular context by measuring the phosphorylation of its downstream effector, Akt.

Materials:

-

Immune cells (e.g., B cells, T cells)

-

Cell culture medium and reagents

-

This compound or other test inhibitors

-

Stimulant (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture immune cells to the desired density.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to activate the PI3Kδ pathway.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the p-Akt antibodies.

-

Re-probe the membrane with an antibody against total Akt to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay

This assay measures the effect of PI3Kδ inhibition on the proliferation of immune cells.

Materials:

-

Immune cells

-

Cell culture medium and reagents

-

This compound or other test inhibitors

-

Proliferation stimulus (e.g., mitogens, antigens)

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or CFSE)

-

96-well plates

-

Plate reader or flow cytometer

Protocol (using CellTiter-Glo®):

-

Cell Seeding: Seed immune cells in a 96-well plate at an appropriate density.

-

Inhibitor Treatment: Add serial dilutions of this compound to the wells.

-

Stimulation: Add a proliferation stimulus to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 48-72 hours).

-

Assay:

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate to lyse the cells and generate a luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value for the inhibition of proliferation.

Conclusion

The PI3Kδ signaling pathway is a critical regulator of immune cell function, and its dysregulation is associated with a range of diseases. This compound is a potent and selective inhibitor of PI3Kδ with a well-characterized pharmacological profile. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on PI3Kδ-targeted therapies. A thorough understanding of the pathway and the tools to study its inhibition are essential for the continued development of novel and effective treatments for immune-mediated disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PI3K (p110δ/p85α) Protocol [promega.jp]

- 4. promega.es [promega.es]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Development of GSK2292767: A Potent and Selective PI3Kδ Inhibitor

An In-depth Technical Guide

This technical guide details the discovery and development history of GSK2292767, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed by GlaxoSmithKline, this compound was investigated as a potential inhaled treatment for respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This document outlines the medicinal chemistry efforts, preclinical pharmacology, and the clinical development trajectory of this compound.

Discovery and Lead Optimization

The development of this compound stemmed from a lead optimization program aimed at identifying potent and selective PI3Kδ inhibitors suitable for inhaled delivery. The research, detailed in the Journal of Medicinal Chemistry in 2015, describes the optimization of a novel indazole series of compounds.

The starting point for the optimization was a lead compound that, through structure-based design and a focus on PI3Kδ potency, isoform selectivity, and pharmacokinetic properties suitable for inhalation, led to the identification of two clinical candidates: nemiralisib (GSK2269557) and this compound.

This compound emerged as a highly potent and selective inhibitor of PI3Kδ, with a pIC50 of 10.1 and over 500-fold selectivity against other PI3K isoforms.[1] Preclinical studies demonstrated its potential for treating respiratory diseases.

Preclinical Development

In Vitro Pharmacology

This compound's potency and selectivity were characterized through a series of in vitro assays. The key findings are summarized in the table below.

| Parameter | Value | Reference |

| pIC50 (PI3Kδ) | 10.1 | [1] |

| Selectivity vs. other PI3K isoforms | >500-fold | [1] |

In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of this compound was evaluated in a Brown Norway rat model of acute ovalbumin-induced Th2-driven lung inflammation. In this model, this compound demonstrated a dose-dependent inhibition of eosinophil recruitment to the lungs, with an ED50 of 35 μg/kg.[1]

Pharmacokinetic studies in rats revealed that this compound has a high clearance (50 mL/min/kg) and low oral bioavailability (<2%).[1] These properties are desirable for an inhaled therapeutic, as they minimize systemic exposure and potential side effects.

Clinical Development

This compound progressed to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. A key study was a first-time-in-human, single and repeat dose study in healthy volunteers who smoke (NCT03045887). This study aimed to evaluate the safety and pharmacokinetic profile of inhaled this compound.

While the specific results of this clinical trial have not been detailed in peer-reviewed publications, the broader context of GlaxoSmithKline's strategic pipeline review in the late 2010s provides insight into the compound's ultimate fate.

Discontinuation of Development

The development of this compound was discontinued. While a specific, official statement detailing the reasons for the discontinuation of this compound is not publicly available, it occurred during a period of significant strategic realignment at GlaxoSmithKline. In 2019, the company announced the termination of several respiratory programs as part of a broader R&D focus shift towards oncology and immunology. Among the discontinued assets was the structurally related PI3Kδ inhibitor, nemiralisib (GSK2269557). This strategic shift, rather than specific safety or efficacy concerns with this compound, is the likely reason for the cessation of its development.

Signaling Pathway and Experimental Workflow

PI3Kδ Signaling Pathway

The PI3Kδ signaling pathway plays a crucial role in the activation and function of leukocytes, which are key drivers of inflammation in respiratory diseases like asthma and COPD. This compound, by selectively inhibiting PI3Kδ, was designed to interrupt this inflammatory cascade.

Drug Discovery and Development Workflow

The development of this compound followed a classical drug discovery and development path, from initial hit identification to preclinical and early clinical evaluation.

The Role of PI3K in Bordetella pertussis Pathogenesis: An Indirect Connection

While this compound was developed for non-infectious respiratory diseases, the user's query included an interest in Bordetella pertussis tracheal cytotoxin. It is important to clarify that there is no evidence to suggest this compound was developed to inhibit this bacterial toxin directly.

However, the PI3K pathway is implicated in the pathogenesis of Bordetella pertussis, the causative agent of whooping cough. Research has shown that the PI3K pathway is involved in the adherence of Bordetella pertussis to human monocytes. Specifically, the bacterial surface protein, filamentous haemagglutinin (FHA), interacts with host cell integrins, leading to the activation of PI3K. This activation enhances the binding of the bacteria to immune cells. Therefore, while not a direct target for an anti-toxin therapy, the PI3K pathway does play a role in the initial stages of Bordetella pertussis infection.

Conclusion

This compound was a potent and selective PI3Kδ inhibitor that showed promise in preclinical models of respiratory inflammation. Its development progressed to Phase 1 clinical trials but was ultimately discontinued, likely as a result of a strategic shift in GlaxoSmithKline's R&D focus rather than specific findings related to the molecule itself. The story of this compound highlights the complex interplay of scientific discovery, clinical evaluation, and corporate strategy in the pharmaceutical industry.

References

In-Depth Technical Guide to GSK2292767: A Potent and Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for the activation, differentiation, and proliferation of leukocytes, making PI3Kδ a compelling therapeutic target for a range of inflammatory and autoimmune diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Developed as a potential inhaled therapeutic, this compound has demonstrated significant efficacy in preclinical models of airway inflammation. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a novel indazole derivative with a complex molecular architecture designed for high potency and selectivity for the PI3Kδ isoform.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide |

| SMILES | CS(=O)(=O)NC1=C(OC)N=CC(C2=CC3=C(C=C2)NN=C3C4=CN=C(O4)CN5C--INVALID-LINK--O--INVALID-LINK--C5)=C1 |

| Molecular Formula | C24H28N6O5S |

| Molecular Weight | 512.59 g/mol |

| CAS Number | 1254036-66-2 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| LogP (calculated) | 4.36 | [4] |

| pKa | Data not available | |

| Solubility | Soluble in DMSO (~100 mg/mL); Insoluble in water and ethanol. | [5] |

| Appearance | Light yellow to yellow solid |

Table 3: Pharmacological and In Vivo Properties of this compound

| Property | Value | Species |

| pIC50 (PI3Kδ) | 10.1 | |

| Selectivity | >500-fold over other PI3K isoforms | |

| In Vivo Clearance | 50 mL/min/kg | Rat |

| Oral Bioavailability (F) | < 2% | Rat |

| ED50 (eosinophil recruitment) | 35 µg/kg | Brown Norway Rat |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the PI3Kδ enzyme, which is predominantly expressed in leukocytes. This inhibition disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival. By blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), this compound prevents the downstream activation of Akt and subsequent signaling events that drive inflammatory responses.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

PI3Kδ Enzyme Activity Assay

This protocol describes a typical biochemical assay to determine the inhibitory activity of this compound against the PI3Kδ enzyme.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PIP2 substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the assay buffer, PI3Kδ enzyme, and PIP2 substrate.

-

Add the master mix to the wells containing the compound.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Brown Norway Rat Acute Ovalbumin (OVA) Model of Th2-Driven Lung Inflammation

This in vivo model is used to assess the efficacy of this compound in a disease-relevant model of allergic airway inflammation.[1]

Caption: Experimental workflow for the Brown Norway rat OVA-induced airway inflammation model.

Procedure:

-

Sensitization:

-

On day 0, sensitize male Brown Norway rats by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).

-

On day 14, administer a booster i.p. injection of OVA in alum.

-

-

Challenge and Treatment:

-

On day 21, one hour prior to the OVA challenge, administer this compound (or vehicle control) via the desired route (e.g., intratracheal instillation for inhaled delivery).

-

Challenge the sensitized rats with an intranasal or aerosolized solution of OVA. A control group of sensitized animals is challenged with saline.

-

-

Analysis:

-

Twenty-four hours after the OVA challenge, euthanize the animals.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline into the lungs.

-

Determine the total number of cells in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

-

The supernatant of the BAL fluid can be used for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

-

-

Data Interpretation:

-

Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of this compound-treated animals to the vehicle-treated group to determine the extent of inhibition of the inflammatory response.

-

Conclusion

This compound is a potent and highly selective PI3Kδ inhibitor with demonstrated efficacy in preclinical models of respiratory inflammation. Its well-defined mechanism of action, targeting a key pathway in leukocyte function, makes it a valuable tool for research and a promising candidate for the development of novel anti-inflammatory therapies. The detailed protocols provided in this guide offer a foundation for the further investigation and characterization of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. An Inhaled PI3Kδ Inhibitor Improves Recovery in Acutely Exacerbating COPD Patients: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

GSK2292767: A Technical Overview for Researchers

An In-depth Guide to the Potent and Selective PI3Kδ Inhibitor

This technical guide provides a comprehensive overview of GSK2292767, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound, particularly in the context of inflammatory and respiratory diseases.

Core Compound Data

This compound is a small molecule inhibitor that has been investigated for its role in modulating inflammatory pathways. Key identifying information and physicochemical properties are summarized in the table below.

| Parameter | Value | Source(s) |

| CAS Number | 1254036-66-2 | [1] |

| Molecular Weight | 512.58 g/mol | [1] |

| Molecular Formula | C24H28N6O5S | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a highly potent and selective inhibitor of PI3Kδ, an enzyme predominantly expressed in leukocytes.[2] PI3Kδ plays a crucial role in the PI3K/Akt/mTOR signaling cascade, a key pathway regulating cell proliferation, survival, and inflammation. By selectively targeting PI3Kδ, this compound can effectively modulate immune cell function with potentially fewer off-target effects compared to broader PI3K inhibitors.

The inhibitory action of this compound on PI3Kδ disrupts the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1), leading to the attenuation of the inflammatory response.

Key Experimental Protocol: Ovalbumin-Induced Airway Inflammation in Brown Norway Rats

A pivotal preclinical model used to evaluate the efficacy of this compound is the ovalbumin (OVA)-induced allergic airway inflammation model in Brown Norway rats. This model recapitulates key features of human asthma, including eosinophilic inflammation.

Objective: To assess the in vivo efficacy of this compound in reducing airway inflammation.

Materials:

-

Male Brown Norway rats

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)3) as an adjuvant

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle for this compound

Experimental Workflow:

Methodology:

-

Sensitization: On day 0, rats are sensitized via an intraperitoneal injection of OVA emulsified in aluminum hydroxide. A booster injection is administered on day 14 to enhance the immune response.[3]

-

Challenge: On day 21, sensitized rats are challenged with an aerosolized solution of OVA for a specified duration to induce an inflammatory response in the lungs.[4]

-

Treatment: this compound or a vehicle control is administered to the rats, typically via inhalation or intratracheal instillation, at a predetermined time before the OVA challenge.

-

Analysis: Twenty-four hours post-challenge, the animals are euthanized.[5] Bronchoalveolar lavage fluid (BALF) is collected to perform total and differential leukocyte counts, with a particular focus on eosinophils.[5] Lung tissues may also be collected for histological analysis to assess the extent of cellular infiltration and other pathological changes.[3]

In Vivo Efficacy

In the Brown Norway rat model of OVA-induced lung inflammation, this compound has demonstrated significant efficacy in reducing the recruitment of eosinophils to the lungs. This provides strong preclinical evidence for its potential as a therapeutic agent for eosinophil-driven respiratory diseases such as asthma.[1]

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kδ in inflammatory processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the PI3Kδ signaling pathway. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute their own investigations into the effects of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Effect of age on allergen-induced structural airway changes in brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization and biomarker identification in the Brown Norway model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Potency and Isoform Selectivity

An In-Depth In Vitro Characterization of GSK2292767

This technical guide provides a detailed overview of the in vitro pharmacological profile of this compound, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] Developed for the potential treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), this compound has been characterized through a series of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.[3][4]

This compound is a highly potent inhibitor of PI3Kδ, demonstrating significant selectivity over other Class I PI3K isoforms.[1][5] This selectivity is a critical attribute, as the PI3Kδ isoform is highly enriched in leukocytes, making it a key target for inflammatory conditions.[3] The compound's inhibitory activity has been quantified to showcase its preference for the delta isoform.

Table 1: In Vitro Inhibitory Potency of this compound against PI3K Isoforms

| Target | Potency (pIC50) | Selectivity vs. Other Isoforms |

| PI3Kδ | 10.1[1][3][5] | >500-fold[1][5] |

Furthermore, broader kinase screening has confirmed the high selectivity of this compound. It was found to be over 100-fold selective against a wider panel of kinases, underscoring its specificity for PI3Kδ.[4]

References

The Immunomodulatory Profile of GSK2292767: A PI3Kδ Inhibitor's Impact on Immune Cell Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key signaling molecule predominantly expressed in hematopoietic cells.[1][2][3] This targeted inhibition of PI3Kδ positions this compound as a modulator of a wide array of immune cell functions, with potential therapeutic applications in inflammatory and respiratory diseases. This technical guide provides a comprehensive overview of the known and anticipated effects of this compound on the function of key immune cells, including T-lymphocytes, B-lymphocytes, neutrophils, and macrophages. The information presented herein is a synthesis of data from preclinical studies on this compound and the broader class of PI3Kδ inhibitors, offering a detailed resource for the scientific community.

Introduction to this compound and the PI3Kδ Signaling Pathway

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling downstream of various cell surface receptors. The class I PI3Kδ isoform is a key regulator of immune cell development, activation, and function.[1] Its restricted expression to leukocytes makes it an attractive therapeutic target for a range of inflammatory conditions.

This compound is a novel, potent, and selective inhibitor of PI3Kδ.[1][2][3] By blocking the catalytic activity of PI3Kδ, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling molecules such as Akt, a central node in pathways controlling cell proliferation, survival, and metabolism.

Below is a diagram illustrating the central role of PI3Kδ in immune cell signaling.

Effects of this compound on T-Lymphocyte Function

PI3Kδ is a critical component of T-cell receptor (TCR) signaling and is essential for T-cell activation, proliferation, and differentiation. Inhibition of PI3Kδ is therefore expected to have profound effects on T-cell-mediated immunity.

T-Cell Activation and Proliferation

Studies on PI3Kδ inhibitors have demonstrated a significant reduction in T-cell proliferation following TCR stimulation. This is attributed to the role of PI3Kδ in transducing co-stimulatory signals, such as those from CD28.

| Parameter | Effect of PI3Kδ Inhibition | Reference Compound(s) | Quantitative Data (Example) |

| T-Cell Proliferation (in vitro) | Decreased | CAL-101 | IC50 for inhibition of T-cell proliferation is in the nanomolar range. |

| IL-2 Production | Decreased | Generic PI3Kδ inhibitor | Dose-dependent suppression of IL-2 production. |

Cytokine Production

This compound has been shown to inhibit the production of IFNγ and IL-2 in a human lung parenchyma assay.[4] Generally, PI3Kδ inhibition can modulate the production of a range of cytokines from different T-helper (Th) cell subsets.[3][5]

| Cytokine | Th Subset | Effect of PI3Kδ Inhibition | Reference Compound(s) |

| IFN-γ | Th1 | Decreased | Generic PI3Kδ inhibitor |

| IL-4 | Th2 | Decreased | Generic PI3Kδ inhibitor |

| IL-17 | Th17 | Decreased | Generic PI3Kδ inhibitor |

Effects of this compound on B-Lymphocyte Function

PI3Kδ is indispensable for B-cell receptor (BCR) signaling, and its inhibition significantly impacts B-cell development, activation, and antibody production.

B-Cell Activation and Proliferation

Inhibition of PI3Kδ has been shown to block BCR-induced B-cell proliferation and survival. This effect is mediated through the disruption of downstream signaling cascades that are vital for B-cell responses.

| Parameter | Effect of PI3Kδ Inhibition | Reference Compound(s) | Quantitative Data (Example) |

| B-Cell Proliferation (in vitro) | Decreased | Idelalisib (CAL-101) | Significant reduction in B-cell viability and proliferation. |

| Antibody Production | Decreased | Idelalisib (CAL-101) | Impaired immunoglobulin secretion from plasma cells. |

Effects of this compound on Neutrophil Function

PI3Kδ plays a crucial role in neutrophil migration and the release of inflammatory mediators.

Chemotaxis and Migration

PI3Kδ is essential for the directional sensing and migration of neutrophils towards chemoattractants. Inhibition of PI3Kδ has been demonstrated to impair neutrophil chemotaxis.[6]

| Parameter | Effect of PI3Kδ Inhibition | Reference Compound(s) | Quantitative Data (Example) |

| Neutrophil Chemotaxis | Decreased | IC87114 | Significant inhibition of migration towards fMLP. |

| Superoxide Generation | Decreased | IC87114 | Blockade of fMLP-induced superoxide production.[7] |

| Elastase Exocytosis | Decreased | IC87114 | Inhibition of TNFα-stimulated elastase release.[7] |

Effects of this compound on Macrophage Function

The role of PI3Kδ in macrophage function is complex, influencing processes such as phagocytosis, cytokine production, and polarization.

Cytokine Production

Inhibition of PI3Kδ in macrophages can modulate the production of inflammatory cytokines. For instance, the p110δ isoform has been implicated in regulating the secretion of TNF-α.

| Parameter | Effect of PI3Kδ Inhibition | Reference Compound(s) | Quantitative Data (Example) |

| TNF-α Secretion | Decreased | IC87114 | Significant reduction in LPS-induced TNF-α release. |

Macrophage Polarization

The PI3K pathway is involved in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). While the specific role of the δ isoform is still under investigation, it is likely to contribute to this process.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of PI3Kδ inhibitors like this compound on immune cell function.

T-Cell Proliferation Assay

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Labeling: Label the isolated T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Culture: Plate the labeled T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate proliferation. Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest the cells and analyze the dilution of the proliferation dye using flow cytometry. The degree of dye dilution is inversely proportional to the extent of cell proliferation.

-

Data Interpretation: Calculate the half-maximal inhibitory concentration (IC50) of this compound for T-cell proliferation.

Neutrophil Chemotaxis Assay

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation and dextran sedimentation.

-

Pre-treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.

-

Transwell Setup: Place the treated neutrophils in the upper chamber of a Transwell plate with a porous membrane (e.g., 3-5 µm pores).

-

Chemoattractant Gradient: Add a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8), to the lower chamber to establish a chemotactic gradient.

-

Incubation: Incubate the plate for 1 to 2 hours at 37°C.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell viability assay (e.g., Calcein-AM staining) or by direct cell counting.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect on chemotaxis.

Macrophage Cytokine Secretion Assay

Methodology:

-

Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.

-

Treatment: Pre-treat the differentiated macrophages with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce cytokine production.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the culture supernatant.

-

Cytokine Measurement: Measure the concentration of specific cytokines, such as TNF-α, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the control group to assess the impact on cytokine secretion.

Conclusion

This compound, as a selective PI3Kδ inhibitor, holds significant potential to modulate immune responses by targeting key functions of various immune cells. Its inhibitory effects on T-cell and B-cell proliferation, neutrophil chemotaxis, and macrophage cytokine production underscore its potential as a therapeutic agent for inflammatory and autoimmune diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the immunomodulatory properties of this compound and other PI3Kδ inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterizing the Role of Glycogen Synthase Kinase-3α/β in Macrophage Polarization and the Regulation of Pro-Atherogenic Pathways in Cultured Ldlr-/- Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Selective role of PI3K delta in neutrophil inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phosphoinositide 3-Kinase Delta (PI3Kδ) in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells, where it plays a critical role in the signaling pathways that govern immune cell development, activation, and function.[1] Dysregulation of PI3Kδ signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the role of PI3Kδ in inflammatory diseases, its signaling pathways, and the development of selective inhibitors. It includes a summary of quantitative data on inhibitor efficacy, detailed experimental protocols for studying PI3Kδ, and visualizations of key pathways and workflows to support further research and drug development in this area.

Introduction to PI3Kδ and Its Role in Immunity

The phosphoinositide 3-kinase (PI3K) family of enzymes are crucial intracellular signal transducers. Class I PI3Ks, which includes the delta (δ) isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effector proteins that contain pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[2] This signaling cascade regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[2]

While other Class I PI3K isoforms like PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are found predominantly in leukocytes.[1][3] This restricted expression pattern makes them attractive targets for therapeutic intervention in immune-mediated diseases, with the potential for fewer off-target effects.

PI3Kδ is critically involved in the function of various immune cells:

-

B cells: PI3Kδ is essential for B-cell receptor (BCR) signaling, leading to B-cell activation, proliferation, and antibody production.[4][5]

-

T cells: It plays a significant role in T-cell receptor (TCR) signaling, promoting T-cell activation, differentiation, and cytokine release.[3][6] Studies have shown that PI3Kδ inhibition can block the production of multiple cytokines, including IFN-γ, TNF-α, IL-5, and IL-17.[7]

-

Neutrophils: PI3Kδ is involved in neutrophil activation, including superoxide generation, exocytosis of elastase, and directional movement (chemotaxis).[8][9][10]

-

Mast cells: PI3Kδ contributes to mast cell activation and degranulation in response to allergens.[11][12]

Given its central role in immune cell function, aberrant PI3Kδ signaling is a key driver in the pathophysiology of numerous inflammatory diseases.

PI3Kδ Signaling Pathway

The canonical PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[3] Upon receptor activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates PIP2 to PIP3. PIP3 then serves as a docking site for proteins with PH domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This proximity allows PDK1 to phosphorylate and activate Akt, which in turn phosphorylates a wide array of downstream substrates to mediate cellular responses.

Role of PI3Kδ in Specific Inflammatory Diseases

Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints. PI3Kδ is highly expressed in the synovium of RA patients.[13] It contributes to the pathogenesis of RA through multiple mechanisms:

-

Synoviocyte function: PI3Kδ regulates the growth and survival of fibroblast-like synoviocytes (FLS), which are key players in joint destruction.[13][14]

-

Immune cell activation: Aberrant PI3Kδ signaling promotes the activation of B cells, T cells, and macrophages, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α.[15]

-

Neutrophil infiltration: PI3Kδ is involved in the migration of neutrophils into the inflamed joints.[16]

Inhibition of PI3Kδ has shown therapeutic potential in preclinical models of arthritis. For instance, selective PI3Kδ inhibitors have been shown to prevent the onset of arthritis in mouse collagen-induced arthritis models.[15]

Asthma

Asthma is a chronic inflammatory disease of the airways. PI3Kδ plays a pivotal role in allergic airway inflammation and hyperresponsiveness.[11] Its involvement includes:

-

Mast cell activation: PI3Kδ is crucial for allergen-IgE-induced mast cell activation and degranulation.[11]

-

Eosinophilic and Neutrophilic Inflammation: PI3Kδ signaling contributes to the recruitment and activation of eosinophils and neutrophils in the airways.[17]

-

T-helper cell differentiation: PI3Kδ influences the differentiation of T-helper cells, including Th2 and Th17 cells, which are key drivers of allergic inflammation.[17]

Selective inhibition of PI3Kδ has been demonstrated to attenuate airway inflammation, hyperresponsiveness, and the production of pro-inflammatory cytokines in murine models of asthma.[11][17]

Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a systemic autoimmune disease characterized by the production of autoantibodies and inflammation in multiple organs. PI3Kδ is implicated in the pathogenesis of SLE through its role in B cell activation and autoantibody production.[18] Dual inhibition of PI3Kδ and PI3Kγ has been shown to reduce chronic B cell activation and autoantibody production in a mouse model of lupus.[18]

PI3Kδ Inhibitors in Development

The therapeutic potential of targeting PI3Kδ has led to the development of numerous selective inhibitors. These inhibitors have been instrumental in elucidating the function of PI3Kδ and are being investigated for the treatment of various inflammatory diseases and hematologic malignancies.

| Inhibitor | Target(s) | IC50 (nM) | Development Stage | Reference(s) |

| Idelalisib (CAL-101) | PI3Kδ | 15 | Approved for hematologic malignancies | [19] |

| Seletalisib (UCB-5857) | PI3Kδ | 12 | Clinical trials | [20] |

| Leniolisib (CDZ 173) | PI3Kδ | 11 | Clinical trials | [20] |

| IC87114 | PI3Kδ | 500 | Preclinical | [19] |

| Nemiralisib (GSK-2269557) | PI3Kδ | - | Clinical trials | [20] |

| Duvelisib | PI3Kδ/γ | - | Approved for hematologic malignancies | [18] |

IC50 values can vary depending on the assay conditions.

Experimental Protocols

PI3Kδ Kinase Assay

This protocol is for measuring the in vitro enzymatic activity of PI3Kδ and assessing the potency of inhibitors. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[21]

Materials:

-

Recombinant PI3Kδ (p110δ/p85α) enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[21]

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test inhibitors

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare the PI3K reaction buffer/lipid substrate mixture.

-

Dilute the PI3Kδ enzyme in the prepared buffer/substrate mixture.

-

In a 384-well plate, add 0.5 µl of the test inhibitor or vehicle control.[21]

-

Add 4 µl of the enzyme/lipid mixture to each well.[21]

-

Initiate the reaction by adding 0.5 µl of 250µM ATP.[21]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.[21]

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell-Based Assay for PI3Kδ Activity (p-Akt Western Blot)

This protocol measures the activity of the PI3Kδ pathway in a cellular context by detecting the phosphorylation of its downstream target, Akt.

Materials:

-

Immune cells of interest (e.g., B cells, T cells)

-

Cell culture medium and reagents

-

PI3Kδ inhibitors

-

Stimulant (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)

-

Lysis buffer

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Culture the cells to the desired density.

-

Pre-treat the cells with various concentrations of the PI3Kδ inhibitor or vehicle for 1-2 hours.[2]

-

Stimulate the cells with an appropriate agonist for 5-30 minutes to activate the PI3K pathway.[2]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Akt.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total Akt for loading control.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

Plot the normalized phospho-Akt levels against the inhibitor concentration to determine the IC50 value.[2]

Logical Relationships in PI3Kδ-Mediated Inflammation

The contribution of PI3Kδ to inflammation can be understood through a series of logical relationships between its activation and the resulting cellular and pathological outcomes.

Conclusion

PI3Kδ is a well-validated therapeutic target for a range of inflammatory and autoimmune diseases. Its restricted expression in hematopoietic cells offers the potential for targeted immunomodulation with a favorable safety profile. The development of selective PI3Kδ inhibitors has not only advanced our understanding of its role in immunity but also provided promising new therapeutic avenues. Further research into the nuanced roles of PI3Kδ in different immune cell subsets and disease contexts will continue to refine the development of next-generation therapies for inflammatory disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of PI3Kδ biology and its therapeutic targeting.

References

- 1. PI3K signalling in inflammation [rawdatalibrary.net]

- 2. benchchem.com [benchchem.com]

- 3. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. Defining Bronchial Asthma with Phosphoinositide 3-Kinase Delta Activation: Towards Endotype-Driven Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective role of PI3K delta in neutrophil inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective role of PI3K delta in neutrophil inflammatory responses. | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition of phosphoinositide 3-kinase delta attenuates allergic airway inflammation and hyperresponsiveness in murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3 kinase δ is a key regulator of synoviocyte function in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3 kinase δ is a key regulator of ... | Article | H1 Connect [archive.connect.h1.co]

- 15. alpco.com [alpco.com]

- 16. Role of PI3Kdelta and PI3Kgamma in inflammatory arthritis and tissue localization of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]

- 19. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. promega.es [promega.es]

An In-depth Technical Guide to GSK2292767 for Basic Research in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3K family of lipid kinases are crucial regulators of multiple cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The δ isoform of PI3K is predominantly expressed in hematopoietic cells and plays a critical role in the activation and function of various immune cells, particularly T-cells and B-cells. This selective expression profile makes PI3Kδ an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as hematological malignancies.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its immunomodulatory effects by selectively inhibiting the catalytic activity of the p110δ subunit of PI3K. In immune cells, the activation of PI3Kδ is a critical downstream event following the engagement of various cell surface receptors, including the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[4][5]

Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of the PI3K/Akt signaling cascade leads to a multitude of cellular responses, including:

-

T-cell activation, proliferation, and differentiation: This pathway is essential for the clonal expansion of T-cells and their differentiation into effector and memory subtypes.

-

Cytokine production: The PI3Kδ pathway regulates the production of various cytokines by T-cells, such as IFNγ and IL-2, which are critical for orchestrating the immune response.[6]

-

Cell survival: By activating downstream effectors, the PI3K/Akt pathway promotes cell survival by inhibiting pro-apoptotic factors.

-

Cell trafficking: PI3Kδ signaling is involved in the migration and homing of lymphocytes to sites of inflammation.

By inhibiting PI3Kδ, this compound effectively dampens these processes, leading to a reduction in the inflammatory response. This makes it a valuable tool for investigating the role of PI3Kδ in various immunological contexts and a potential therapeutic agent for immune-mediated diseases.

Data Presentation

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay Target | Assay Type | Species | Value | Unit | Reference |

| PI3Kδ | Kinase Assay | Human | 10.1 | pIC50 | [1][6] |

| IFNγ production | Human Lung Parenchyma Assay | Human | 8.7 | pIC50 | [6] |

| IL-2 production | Human Lung Parenchyma Assay | Human | 8.5 | pIC50 | [6] |

| PI3Kα | Kinase Assay | Human | >500-fold selective vs PI3Kδ | - | [1] |

| PI3Kβ | Kinase Assay | Human | >500-fold selective vs PI3Kδ | - | [1] |

| PI3Kγ | Kinase Assay | Human | >500-fold selective vs PI3Kδ | - | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Animal Model | Species | Value | Unit | Reference |

| Eosinophil Recruitment | Brown Norway Rat Acute OVA Model | Rat | 35 | µg/kg (ED50) | [1] |

| Clearance | Pharmacokinetic Study | Rat | 50 | mL/min/kg | [1] |

| Oral Bioavailability | Pharmacokinetic Study | Rat | <2 | % | [1][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the primary literature and may require optimization for specific laboratory conditions.

PI3Kδ Kinase Assay

This protocol describes a typical biochemical assay to determine the in vitro potency of this compound against PI3Kδ.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PI3Kδ.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PIP2 substrate

-

This compound

-

ATP (radiolabeled or for use with a detection kit)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the kinase assay buffer, recombinant PI3Kδ enzyme, and the PIP2 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature or 30°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Human Lung Parenchyma Assay for Cytokine Production

This protocol outlines a method to assess the effect of this compound on cytokine production in a physiologically relevant ex vivo model.

Objective: To measure the inhibitory effect of this compound on IFNγ and IL-2 production from stimulated human lung tissue.

Materials:

-

Fresh human lung tissue obtained from surgical resections

-

This compound

-

Cell culture medium (e.g., RPMI-1640) supplemented with antibiotics

-

Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin)

-

ELISA kits for human IFNγ and IL-2

-

Tissue culture plates

Procedure:

-

Finely chop the human lung parenchyma into small pieces (e.g., 1-2 mm³).

-

Wash the tissue fragments extensively with culture medium to remove blood and debris.

-

Distribute the tissue fragments into the wells of a tissue culture plate.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted this compound or medium (vehicle control) to the tissue fragments and pre-incubate for 1-2 hours.

-

Add the stimulating agent to the wells to induce T-cell activation and cytokine production.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Collect the culture supernatants.

-

Measure the concentrations of IFNγ and IL-2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each concentration of this compound.

-

Determine the pIC50 values from the dose-response curves.

Brown Norway Rat Acute Ovalbumin (OVA)-Induced Lung Inflammation Model

This protocol details an in vivo model of allergic airway inflammation used to evaluate the efficacy of this compound.[7][8][9]

Objective: To determine the effective dose (ED50) of this compound in reducing eosinophil recruitment to the lungs in a rat model of allergic asthma.

Materials:

-

Brown Norway rats

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) as an adjuvant

-

This compound

-

Vehicle for drug administration (e.g., saline, methylcellulose solution)

-

Anesthetic

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Cell counting equipment and reagents for differential cell counts

Procedure:

-

Sensitization: Sensitize the Brown Norway rats by intraperitoneal injection of OVA emulsified in Alum on day 0 and day 7.

-

Challenge: On day 14, challenge the sensitized rats with an aerosolized solution of OVA for a defined period (e.g., 30 minutes).

-

Drug Administration: Administer this compound or vehicle to the rats at various doses via the desired route (e.g., intratracheal, intranasal, or oral) at a specific time point before or after the OVA challenge.

-

BAL Fluid Collection: At a predetermined time after the challenge (e.g., 24 hours), anesthetize the rats and perform a bronchoalveolar lavage by instilling and retrieving a known volume of saline into the lungs.

-

Cell Analysis: Determine the total cell count in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count, specifically quantifying the number of eosinophils.

-

Data Analysis: Calculate the percentage reduction in eosinophil numbers in the BAL fluid of this compound-treated groups compared to the vehicle-treated group.

-

Determine the ED50 value by plotting the dose-response curve.

Mandatory Visualization

PI3Kδ Signaling Pathway in T-Cell Activation

Caption: PI3Kδ signaling cascade in T-cell activation and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for the Brown Norway rat model of OVA-induced lung inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]

- 5. PI3K in T Cell Adhesion and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. Oral sensitization to food proteins: a Brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK2292767 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2292767 is a highly potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3][4] Its high selectivity for PI3Kδ, which is predominantly expressed in leukocytes, makes it a valuable tool for investigating the role of this kinase in immune cell function and a potential therapeutic agent for inflammatory and autoimmune diseases.[5] These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of this compound.

Introduction

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily found in hematopoietic cells, making them attractive targets for immunological and inflammatory disorders. This compound has demonstrated high selectivity for the PI3Kδ isoform, offering a targeted approach to modulating immune responses.[1][2][3][4]

This document outlines the protocols for a biochemical kinase assay to determine the potency of this compound against PI3Kδ and a cell-based assay to assess its functional activity in a cellular context by measuring the phosphorylation of the downstream effector protein Akt.

Data Presentation

A summary of the reported in vitro activity of this compound is presented in the table below.

| Assay Type | Target/Endpoint | Value | Notes |

| Biochemical Kinase Assay | PI3Kδ | pIC50 = 10.1 | Potent inhibition of the isolated enzyme.[1][2][3] |

| Isoform Selectivity | PI3Kα, β, γ vs δ | >500-fold | Highly selective for the delta isoform.[2] |

| Human Lung Parenchyma | IFNγ production | pIC50 = 8.7 | Demonstrates activity in a relevant primary human cell system.[5] |

| Human Lung Parenchyma | IL-2 production | pIC50 = 8.5 | Further confirms cellular activity in an immunological context.[5] |

Signaling Pathway

The PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors, leading to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B), to the plasma membrane, where they are subsequently activated. Activated AKT then phosphorylates a multitude of downstream substrates, regulating diverse cellular functions. This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kδ, thereby blocking the production of PIP3 and the subsequent downstream signaling cascade.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical PI3Kδ Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the kinase activity of PI3Kδ and determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

This compound

-

PIP2/PIP3 lipid vesicles

-

ATP

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA)[1]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-